molecular formula C8H8BrFO B1374756 1-Bromo-2-fluoro-3-(methoxymethyl)benzene CAS No. 1307255-11-3

1-Bromo-2-fluoro-3-(methoxymethyl)benzene

Cat. No.: B1374756
CAS No.: 1307255-11-3
M. Wt: 219.05 g/mol
InChI Key: ZIGGSVOUBSSHBJ-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-3-(methoxymethyl)benzene is an organic compound with the molecular formula C8H8BrFO. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and methoxymethyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-fluoro-3-(methoxymethyl)benzene can be synthesized through several methods. One common approach involves the bromination and fluorination of a suitable benzene derivative, followed by the introduction of the methoxymethyl group. The reaction conditions typically involve the use of bromine and fluorine sources under controlled temperature and pressure conditions to ensure selective substitution on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-fluoro-3-(methoxymethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in the presence of a suitable electrophile.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling with a boronic acid would yield a biaryl compound, while oxidation might produce a quinone derivative.

Scientific Research Applications

1-Bromo-2-fluoro-3-(methoxymethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: It serves as a building block in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and advanced coatings.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-fluoro-4-(methoxymethyl)benzene
  • 1-Bromo-3-fluoro-2-(methoxymethyl)benzene
  • 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene

Uniqueness

1-Bromo-2-fluoro-3-(methoxymethyl)benzene is unique due to the specific positioning of its substituents on the benzene ring, which can significantly affect its chemical properties and reactivity. The presence of both bromine and fluorine atoms provides a unique combination of electronic effects, making it a valuable compound for various synthetic applications.

Properties

IUPAC Name

1-bromo-2-fluoro-3-(methoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-11-5-6-3-2-4-7(9)8(6)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGGSVOUBSSHBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C(=CC=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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